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Compound of Interest

Compound Name: Rezatapopt

Cat. No.: B12378407

The tumor suppressor protein p53 plays a critical role in preventing cancer formation, earning it
the moniker "guardian of the genome."” Mutations in the TP53 gene are the most frequent
genetic alterations in human cancers, leading to the production of a dysfunctional p53 protein
that can no longer effectively control cell growth and division. The reactivation of these mutant
p53 proteins represents a promising therapeutic strategy in oncology. This guide provides a
comparative overview of Rezatapopt (PC14586), a first-in-class, selective p53 reactivator, and
other notable p53 reactivating compounds, with a focus on their mechanisms of action,
preclinical efficacy, and available clinical data.

Mechanism of Action: A Tale of Specificity and
Broad Activity

p53 reactivator compounds can be broadly categorized based on their mechanism of action
and specificity for different TP53 mutations.

Rezatapopt (PC14586): Precision Targeting of the Y220C Mutation

Rezatapopt is a small molecule designed to specifically target the p53 protein carrying the
Y220C mutation.[1][2] This mutation creates a unique, druggable pocket on the surface of the
p53 protein.[1][3] Rezatapopt binds to this pocket with high affinity, stabilizing the protein in its
correct, wild-type conformation.[4] This restoration of the native structure allows the p53 protein
to regain its tumor suppressor functions, including the ability to bind to DNA and activate
downstream target genes that regulate cell cycle arrest and apoptosis.
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Caption: Rezatapopt's targeted mechanism of action.

Other p53 Reactivator Compounds: Broader Strokes

In contrast to the high specificity of Rezatapopt, other p53 reactivators often exhibit a broader

spectrum of activity against various p53 mutations or function through different mechanisms.

* APR-246 (eprenetapopt) and PRIMA-1: These compounds are pro-drugs that are converted

to the active compound methylene quinuclidinone (MQ). MQ is a Michael acceptor that

covalently modifies cysteine residues in the p53 core domain, leading to the refolding of
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mutant p53 into a wild-type conformation. APR-246 has also been shown to induce oxidative
stress by depleting glutathione and inhibiting thioredoxin reductase, contributing to its anti-
cancer activity.

CP-31398: This styrylguinazoline compound was one of the first small molecules reported to
restore the wild-type conformation and DNA binding activity of mutant p53. It has been
shown to induce apoptosis and cell cycle arrest in cancer cells with both mutant and wild-
type p53.

MIRA-1: This maleimide-derived molecule can reactivate the DNA binding and transcriptional
transactivation functions of mutant p53. It has been shown to induce mutant p53-dependent
apoptosis in tumor cells.

COTI-2: A third-generation thiosemicarbazone, COTI-2 is believed to restore the structure
and function of mutant p53 proteins. It also appears to have a p53-independent mechanism
of action by inhibiting the PI3BK/AKT/mTOR signaling pathway.
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General Mechanisms of Other p53 Reactivators
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Caption: Diverse mechanisms of various p53 reactivators.

Preclinical Performance: A Quantitative Comparison

Direct head-to-head comparative studies of these compounds under identical experimental
conditions are limited. The following tables summarize available quantitative data from various
preclinical studies. It is crucial to consider that differences in cell lines, assay conditions, and

methodologies can influence the results, making direct comparisons challenging.

Table 1: In Vitro Efficacy of p53 Reactivator Compounds
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Target . IC50 | EC50
Compound . Cell Line Assay Type Reference
Mutation I Kd
Rezatapopt NUGC-3
Y220C ) MTT Assay 504 nM
(PC14586) (gastric)
Various
Y220C
Y220C MTT Assay <1luM
mutant cell
lines
Surface
p53 Y220C
Y220C ] Plasmon Kd =2.5 nM
protein
Resonance
APR-246 ) KYSEA410,
Missense
(eprenetapop ) KYSE960 MTT Assay ~10-14 uM
mutations
t) (esophageal)
HN31 Clonogenic IC50 =2.43
Mutant p53 )
(HNSCC) Survival UM
IC50 =16.3
pM
CRL-5908 .
R273H SRB Assay (normoxia),
(NSCLC)
9.5 uM
(hypoxia)
Various
Mutant and ) Cell Death EC50 = 10-36
CP-31398 ] glioma cell
Wild-Type ] Assay uM
lines
Apoptosis
MIRA-1 Mutant p53 - IC50 =10 uM
Assay
Lower IC50 in
TNBC cell
COTI-2 Mutant p53 i MTT Assay mutant vs WT
ines
p53 cells
HNSCC cell Clonogenic
Mutant p53 ) . -
lines Survival
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Table 2: In Vivo Antitumor Activity of p53 Reactivator Compounds

Compound Tumor Model Dosing Outcome Reference
NUGC-3
Rezatapopt 100 mg/kg, oral, 80% tumor
(Y220C) _ _
(PC14586) daily regression
xenograft
APR-246 o Significant
SCLC xenografts  i.v. injection )
(eprenetapopt) antitumor effects
UVB-induced
skin Blocked
CP-31398 _ o - , _
carcinogenesis in carcinogenesis
mice
Rhabdomyosarc Decreased tumor
oma xenografts growth
Human tumor
MIRA-3 (analog ) ) o
xenografts in - Antitumor activity
of MIRA-1) .
SCID mice
HT-29 o
Significant tumor
COTI-2 (colorectal) 10 mg/kg

xenograft

growth inhibition

Clinical Development Status

The clinical development of these compounds varies significantly, with some advancing to later-

stage trials while others remain in early phases or have been discontinued.

» Rezatapopt (PC14586): Currently in a Phase 2 pivotal trial (PYNNACLE study,
NCT04585750) for patients with advanced solid tumors harboring the TP53 Y220C mutation.
Interim results have shown promising efficacy with an overall response rate (ORR) of 33%

across various tumor types and 43% in ovarian cancer.

o APR-246 (eprenetapopt): Has been investigated in multiple clinical trials, including for

myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML) in combination with

© 2025 BenchChem. All rights reserved.

6/11

Tech Support


https://www.benchchem.com/product/b12378407?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12378407?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

azacitidine. While it has shown clinical activity, it has also faced setbacks in some trials.

o CP-31398: Preclinical development has been extensive, but it has not progressed to late-
stage clinical trials.

o MIRA-1: Primarily in the preclinical stage of development.

e COTI-2: Has undergone Phase 1 clinical trials for recurrent gynecologic cancers and head
and neck squamous cell carcinoma (HNSCC).

Experimental Protocols: A General Overview

Detailed experimental protocols are often specific to the published study. However, a general
workflow for evaluating p53 reactivator compounds typically involves the following key
experiments:
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Caption: A typical workflow for developing p53 reactivators.

1. Cell Viability Assays (e.g., MTT Assay):

e Principle: Measures the metabolic activity of cells, which is proportional to the number of

viable cells.
e Protocol Outline:

o Seed cancer cells with the target TP53 mutation in 96-well plates.
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o Treat cells with a range of concentrations of the p53 reactivator compound for a specified
period (e.g., 72 hours).

o Add MTT reagent, which is converted to a colored formazan product by metabolically
active cells.

o Solubilize the formazan crystals and measure the absorbance at a specific wavelength.

o Calculate the IC50 value, which is the concentration of the compound that inhibits cell
growth by 50%.

2. Surface Plasmon Resonance (SPR):

e Principle: A label-free technique to measure the binding affinity and kinetics between a ligand
(e.g., p53 protein) immobilized on a sensor chip and an analyte (e.g., the reactivator
compound) in solution.

e Protocol Outline:

[¢]

Immobilize recombinant p53 protein (wild-type or mutant) onto an SPR sensor chip.

[¢]

Flow different concentrations of the reactivator compound over the chip surface.

[e]

Monitor the change in the refractive index at the surface, which is proportional to the
amount of bound compound.

[e]

Analyze the binding and dissociation curves to determine the association rate (ka),
dissociation rate (kd), and the equilibrium dissociation constant (Kd).

3. Xenograft Mouse Models:
e Principle: To evaluate the in vivo anti-tumor efficacy of a compound.
e Protocol Outline:

o Implant human cancer cells with the target TP53 mutation subcutaneously into
immunocompromised mice.
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o Once tumors reach a palpable size, randomize mice into treatment and control groups.

o Administer the p53 reactivator compound (e.g., orally or via injection) at various doses and
schedules.

o Measure tumor volume and body weight regularly.

o At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,
histology, biomarker analysis).

Conclusion

The field of p53 reactivation is rapidly evolving, with several promising compounds in
development. Rezatapopt stands out due to its high specificity for the TP53 Y220C mutation,
which may translate to a more favorable therapeutic window and reduced off-target effects. In
contrast, other compounds like APR-246, CP-31398, MIRA-1, and COTI-2 exhibit broader
activity against various p53 mutants or employ multiple mechanisms of action. While direct
comparative data is still emerging, the distinct profiles of these compounds suggest that a
personalized medicine approach, where the choice of p53 reactivator is guided by the specific
TP53 mutation of a patient's tumor, will be crucial for maximizing therapeutic benefit. Further
clinical investigation is needed to fully elucidate the potential of these innovative cancer
therapies.

Need Custom Synthesis?
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» To cite this document: BenchChem. [A Comparative Analysis of Rezatapopt and Other p53
Reactivator Compounds]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12378407#comparing-rezatapopt-to-other-p53-
reactivator-compounds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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